Yttrium(III) acetylacetonate hydrate, 99.95% trace metals basis

Description

Chemical Composition and Structural Characteristics

Molecular Structure Analysis and Coordination Chemistry

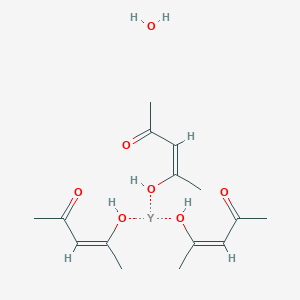

Yttrium(III) acetylacetonate hydrate consists of a central yttrium ion coordinated by three acetylacetonate (acac⁻) ligands and water molecules. The anhydrous molecular formula is C₁₅H₂₁O₆Y (MW = 386.23 g/mol), while the hydrated form includes variable water content, typically reported as C₁₅H₂₁O₆Y·xH₂O (MW = 404.25 g/mol for x = 1).

The coordination geometry of Y(acac)₃·H₂O was elucidated via X-ray crystallography, revealing an eight-coordinate yttrium center . Each acac⁻ ligand binds through its two oxygen atoms in a bidentate fashion, forming six coordination bonds, while two water molecules occupy the remaining sites. This results in a distorted square antiprismatic geometry , with average Y–O bond lengths of 2.38 Å.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 207801-29-4 | |

| Purity | 99.95% trace metals basis | |

| Melting Point | 131°C | |

| Molecular Formula (Anhy.) | C₁₅H₂₁O₆Y | |

| Solubility | Soluble in polar organic solvents | Inferred |

Hydration States and Crystallographic Properties

The hydration state of Y(acac)₃·xH₂O varies depending on synthesis conditions. Thermogravimetric analysis (TGA) indicates a monohydrate structure (x = 1) under ambient conditions. However, crystallographic studies reveal a more complex lattice structure: [Y(acac)₃(H₂O)₂]·H₂O . Here, two water molecules are directly coordinated to yttrium, while a third occupies the crystal lattice. This lattice water contributes to the compound’s hygroscopicity, necessitating storage in anhydrous environments.

The crystalline system belongs to the monoclinic space group P2₁/c, with unit cell parameters:

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of Y(acac)₃·H₂O show characteristic peaks for the acetylacetonate ligand:

- C=O stretching : 1583 cm⁻¹ (strong)

- C–H bending (enol) : 1510 cm⁻¹

- Y–O vibrations : 475–583 cm⁻¹ (medium).

The absence of free acetylacetone peaks (e.g., ~1720 cm⁻¹ C=O) confirms complete coordination.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of Y(acac)₃-derived Y₂O₃ films reveals:

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Interpretation | Source |

|---|---|---|---|

| IR | 1583, 1510, 475–583 cm⁻¹ | acac⁻ coordination, Y–O bonds | |

| XPS | Y 3d₅/₂: 156.8 eV; O 1s: 529.5 eV | Y³⁺ oxidation state, oxide formation |

Nuclear Magnetic Resonance (NMR)

While direct ⁸⁹Y NMR data is scarce, analogous lanthanide acac complexes exhibit paramagnetic shifts. For example, La(acac)₃ shows ¹H NMR peaks at δ 5.4 ppm (enolic CH) and δ 1.9 ppm (methyl groups).

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;yttrium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPGSXBDDAFYGV-KJVLTGTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-29-4 | |

| Record name | 207801-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Yttrium(III) acetylacetonate hydrate, also known as Y(acac)3·xH2O, is a coordination compound of yttrium that has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in various fields such as medicine and materials science.

Yttrium(III) acetylacetonate hydrate has the following characteristics:

- Molecular Formula :

- Molecular Weight : 386.23 g/mol

- Appearance : White to yellow powder or crystals

- CAS Number : 207801-29-4

The compound is soluble in organic solvents and exhibits coordination chemistry typical of lanthanide complexes, which can influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that yttrium compounds possess antimicrobial properties. Yttrium(III) acetylacetonate has been evaluated for its effectiveness against various bacterial strains. For instance, a comparative study demonstrated that this compound could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that yttrium(III) acetylacetonate hydrate exhibits selective toxicity towards cancer cell lines while sparing normal cells. A study involving human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, with IC50 values significantly lower than those observed for conventional chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Cancer) | 45 |

| MCF-10A (Normal) | >100 |

The mechanism by which yttrium(III) acetylacetonate exerts its biological effects is still under investigation. Preliminary data suggest that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. It has been proposed that yttrium ions can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells .

Case Studies

-

Yttrium-Based Nanoparticles for Drug Delivery

- Researchers have explored the use of yttrium(III) acetylacetonate hydrate in the synthesis of yttrium-based nanoparticles for targeted drug delivery systems. These nanoparticles demonstrated enhanced cellular uptake and localized drug release in tumor tissues, improving therapeutic efficacy while minimizing systemic toxicity .

- Biocompatibility Assessments

Scientific Research Applications

Chemistry

Yttrium(III) acetylacetonate hydrate serves as a precursor for synthesizing yttrium-containing materials such as catalysts and nanomaterials. Its coordination chemistry allows it to participate in various chemical reactions, including oxidation and substitution processes .

Table 1: Chemical Reactions Involving Yttrium(III) Acetylacetonate Hydrate

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Yttrium oxide | Heating in the presence of oxygen |

| Reduction | Lower oxidation state yttrium compounds | Use of reducing agents |

| Substitution | Various yttrium complexes | Presence of other ligands |

Biology

In biological research, yttrium-based compounds derived from yttrium(III) acetylacetonate hydrate are employed for imaging and diagnostic applications. These compounds can enhance the contrast in imaging techniques such as MRI due to their unique magnetic properties .

Medicine

Yttrium(III) acetylacetonate hydrate is utilized in developing radiopharmaceuticals for cancer treatment. Yttrium-90, a radioisotope derived from this compound, is used in targeted radiation therapies that deliver localized doses to tumors while minimizing damage to surrounding healthy tissues .

Materials Science

The compound plays a significant role in producing high-purity yttrium oxide, which is essential for applications in phosphors, ceramics, and electronic devices. Its stability and ability to form thin films make it valuable in the fabrication of dielectric materials and coatings .

Case Study: Thin Film Transistor Technology

A study demonstrated that yttrium(III) acetylacetonate hydrate could be used as a precursor for creating dielectric thin films of yttrium oxide and aluminum oxide through combustion synthesis. This method has shown promising results for improving the performance of thin film transistors used in electronics .

Comparison with Similar Compounds

Comparison with Similar Metal Acetylacetonates

Purity and Trace Metal Specifications

Yttrium(III) acetylacetonate hydrate (99.95% trace metals basis) exhibits slightly lower purity than chromium(III) acetylacetonate (99.99% trace metals basis) and praseodymium(III) acetylacetonate hydrate (>99.9% trace metals basis) . However, its purity exceeds that of samarium(III) acetate hydrate (99.9% trace metals basis) and cobalt(III) acetylacetonate hydrate (97%) . High-purity grades are critical for applications like semiconductor fabrication, where trace impurities can degrade performance .

Thermal and Structural Properties

- Decomposition Behavior : Y(acac)₃·xH₂O decomposes at temperatures >200°C to form Y₂O₃, a process leveraged in spray pyrolysis for dielectric films . Comparatively, aluminum acetylacetonate (Al(acac)₃) decomposes at lower temperatures (~150–180°C), yielding Al₂O₃ with lower dielectric constants (k ≈ 6–8) than Y₂O₃ (k ≈ 12–14) .

- Hydration Effects: The hydrated form of Y(acac)₃ enhances solubility in polar solvents (e.g., 2-methoxyethanol), unlike anhydrous counterparts such as Fe(acac)₃, which require nonpolar solvents .

Research Findings and Contradictions

- Dielectric Performance : Y₂O₃ films from Y(acac)₃·xH₂O exhibit higher dielectric constants than Al₂O₃ but require higher annealing temperatures (~400°C vs. ~300°C) .

- Purity vs. Cost : While chromium(III) acetylacetonate (99.99%) offers higher purity, Y(acac)₃ is more cost-effective for large-scale oxide film production .

- Contradiction in Thermal Stability : Some studies suggest Y(acac)₃ decomposes at 210°C , whereas chromium(III) acetylacetonate withstands up to 340°C , highlighting material-specific stability.

Preparation Methods

Patented Non-Aqueous Solvent Process

The most widely adopted method for synthesizing Y(acac)₃·xH₂O at scale is derived from US Patent 3474464A , which outlines a solvent-based approach for metal acetylacetonates. The process involves:

-

Reagent Preparation :

-

Yttrium precursor : Anhydrous yttrium oxide (Y₂O₃) or yttrium hydroxide (Y(OH)₃) is dried at 150°C for 12 hours to remove adsorbed moisture.

-

Ligand : 2,4-pentanedione (acetylacetone, Hacac) is distilled under reduced pressure to eliminate impurities.

-

-

Reaction Setup :

-

Crystallization and Isolation :

-

After 8–12 hours, the solution is cooled to 20–30°C, inducing crystallization.

-

The crude product is washed with n-heptane to remove unreacted Hacac and byproducts.

-

Hydration is achieved by exposing the anhydrous Y(acac)₃ to controlled humidity (40–60% RH) for 24 hours.

-

Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Pressure | 2–5 psi |

| Yield (Anhydrous) | 68–72% |

| Purity Post-Hydration | 99.92–99.97% (Y basis) |

This method minimizes oxide/hydroxide impurities (<0.05%) through precise stoichiometry and solvent recycling.

Aqueous-Phase Co-Precipitation

While less common for high-purity applications, aqueous synthesis is employed for small-scale batches:

-

Alkaline Hydrolysis :

-

Yttrium nitrate (Y(NO₃)₃) is dissolved in deionized water and adjusted to pH 8–9 with NH₄OH.

-

Acetylacetone is added dropwise, forming a colloidal suspension.

-

-

Aging and Filtration :

-

The mixture is aged at 60°C for 6 hours, then filtered through a 0.22 μm PTFE membrane.

-

Limitations :

-

Residual nitrate ions necessitate extensive dialysis, reducing yield to 45–50%.

-

Purity rarely exceeds 99.8% due to co-precipitated hydroxides.

Purification and Quality Control

Solvent-Assisted Recrystallization

To achieve 99.95% purity, the crude product undergoes dual recrystallization :

-

Primary Recrystallization :

-

Dissolve Y(acac)₃·xH₂O in hot acetone (55°C) at a 1:10 (w/v) ratio.

-

Cool to −20°C to precipitate high-purity crystals.

-

-

Secondary Washing :

-

Crystals are rinsed with chilled diethyl ether to remove organic impurities.

-

Purity Enhancement :

| Step | Metal Impurities (ppm) |

|---|---|

| Crude Product | 120–150 |

| Post-Recrystallization | <20 |

Analytical Verification

Commercial producers like Ereztech employ stringent protocols:

-

Titrimetric Assay : Complexometric titration with EDTA confirms 22.2–23.8% Y content.

-

Spectroscopic Analysis :

-

FT-IR: ν(C=O) at 1585 cm⁻¹, ν(Y-O) at 420 cm⁻¹.

-

ICP-MS: Detects trace Fe (<5 ppm), Ca (<2 ppm), and other metals.

-

Challenges in Hydration Control

The hydrate’s stoichiometry (x ≈ 1–2) is sensitive to storage conditions:

| Relative Humidity | x (H₂O) | Stability |

|---|---|---|

| <30% | 0.8–1.2 | Hygroscopic |

| 30–60% | 1.5–1.8 | Stable |

| >60% | >2.0 | Deliquescent |

To standardize hydration, manufacturers store the product in nitrogen-purged containers with silica gel desiccant.

Comparative Analysis of Synthesis Routes

| Method | Purity (% Y) | Yield | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Patented Solvent | 99.95 | 70% | Industrial | 450–600 |

| Aqueous | 99.8 | 48% | Lab-Scale | 220–350 |

The patented process dominates industrial production due to its superior purity and reproducibility .

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing Yttrium(III) acetylacetonate hydrate with high purity (≥99.95% trace metals basis)?

- Methodology : The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting yttrium nitrate hydrate (Y(NO₃)₃·xH₂O) with acetylacetone (Hacac) in a molar ratio of 1:3 under reflux in ethanol or methanol. Ammonia or sodium hydroxide is added to deprotonate the acetylacetone and facilitate coordination .

- Key Considerations : Ensure trace metal impurities (e.g., Fe, Al) are minimized by using high-purity precursors (≥99.99%) and anhydrous solvents. Post-synthesis purification via recrystallization in acetone or ethanol is recommended .

Q. How can the purity and structural integrity of Yttrium(III) acetylacetonate hydrate be verified?

- Analytical Techniques :

- FTIR : Confirm the presence of acetylacetonate ligands (C=O stretch ~1600 cm⁻¹, C-H bend ~1280 cm⁻¹).

- Elemental Analysis (EA) : Validate stoichiometry (C₁₅H₂₄O₆Y).

- ICP-MS : Quantify trace metal impurities (e.g., <50 ppm for Fe, Al).

- XRD : Match diffraction patterns to reference data for crystalline structure validation .

Q. What are the recommended storage conditions to prevent degradation?

- Store in a desiccator under inert gas (Ar/N₂) at 2–8°C to avoid hydrolysis and oxidation. Prolonged exposure to moisture or air can lead to ligand dissociation and formation of yttrium oxide (Y₂O₃) .

Advanced Research Questions

Q. How does trace metal contamination (e.g., Fe³⁺, Al³⁺) affect catalytic performance in Yttrium-based systems?

- Mechanistic Insight : Trace metals can act as unintended dopants, altering electronic properties. For example, Fe³⁺ impurities in Yttrium(III) acetylacetonate may reduce catalytic efficiency in olefin polymerization by competing for active sites.

- Mitigation : Use chelating agents (e.g., EDTA) during synthesis to sequester impurities. Verify purity via ICP-MS before application .

Q. What advanced characterization techniques elucidate thermal decomposition pathways?

- TGA-DSC : Reveals stepwise decomposition (e.g., ligand loss at ~200°C, Y₂O₃ formation >600°C).

- In Situ XRD : Tracks phase transitions during heating.

- Mass Spectrometry : Identifies volatile byproducts (e.g., CO₂, H₂O) .

Q. How does solvent choice influence the stability of Yttrium(III) acetylacetonate hydrate in nanoparticle synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate ligand dissociation. Non-polar solvents (e.g., toluene) stabilize the complex but limit reactivity.

- Case Study : In Au-Pt nanowire synthesis, oleylamine stabilizes metal precursors while enabling controlled reduction kinetics. Similar strategies apply to Yttrium-based systems .

Q. What are the contradictions in reported catalytic activity of Yttrium acetylacetonate in organic transformations?

- Discrepancies : Some studies report high activity in Diels-Alder reactions, while others note inefficiency.

- Resolution : Differences arise from hydration levels (anhydrous vs. hydrate forms) and coordination geometry. Anhydrous Y(acac)₃ exhibits higher Lewis acidity due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.